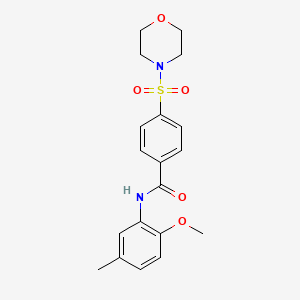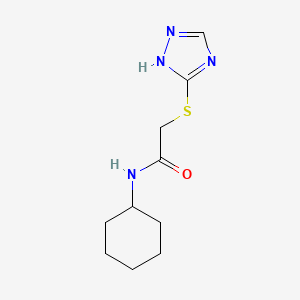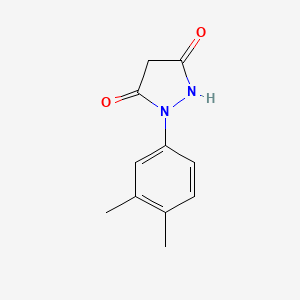![molecular formula C25H26N2O2 B5514818 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of diphenylpiperidine and pyridinone, with specific structural characteristics that influence its chemical and physical properties.
Synthesis Analysis
- The synthesis of related compounds often involves reactions like Claisen-Schmidt, condensation, and reaction with ammonium thiocyanate (Guram et al., 1992).
Molecular Structure Analysis
- Compounds with similar structures exhibit specific conformational properties, such as the inclination angles of rings and the chair or boat conformation in the piperidine ring (Burgess et al., 1998), (Vimalraj et al., 2010).
Chemical Reactions and Properties
- The reaction of similar compounds involves processes like oxidation, nitration, bromination, and Suzuki coupling reaction (Gao Xi-cun, 2008).
Physical Properties Analysis
- Crystal and molecular structures are crucial in understanding physical properties. For instance, the presence of methoxy groups can significantly influence the geometry of the benzene ring, which impacts the physical characteristics of the molecule (Krygowski et al., 1994).
Chemical Properties Analysis
- Chemical properties can be deduced from vibrational spectra and DFT calculations. The HOMO-LUMO energy gap and hardness values are key indicators of the chemical reactivity and stability of the molecule (Arulraj R et al., 2020).
Applications De Recherche Scientifique
Crystal Structure Analysis
Research by Raghuvarman et al. (2014) on compounds closely related to 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one focuses on understanding crystal structures. Their study details the conformation differences in compounds with similar structural frameworks, which aids in the design of materials with specific crystallographic properties (Raghuvarman et al., 2014).
Catalytic Applications
A study by Field et al. (2005) explores the use of Rhodium(I) and Iridium(I) complexes, which are structurally related to the compound , in catalytic processes like hydroamination. This provides insights into the potential use of such compounds in catalysis, which is crucial in chemical synthesis (Field et al., 2005).
Antibacterial and Antifungal Activities
Research conducted by Loğoğlu et al. (2010) on furan derivatives, which share structural similarities with the compound of interest, demonstrates significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Loğoğlu et al., 2010).
Hydrogen Bonding Studies
Martinez-Felipe et al. (2016) investigated hydrogen bonding in mixtures containing compounds similar to 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one. Understanding such interactions is vital for the design of materials with specific properties, such as liquid crystals (Martinez-Felipe et al., 2016).
Fluorescent Probes for Carbon Dioxide Monitoring
Wang et al. (2015) developed novel fluorescent probes based on pyrrole cores, which are structurally related to the compound , for detecting low levels of carbon dioxide. This has potential applications in environmental monitoring and medical diagnostics (Wang et al., 2015).
Propriétés
IUPAC Name |
4-(3,3-diphenylpiperidine-1-carbonyl)-1-ethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-26-17-14-20(18-23(26)28)24(29)27-16-9-15-25(19-27,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-14,17-18H,2,9,15-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGTUAQFGYUUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)


![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)
![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)
